

Unveiling the Potency of Jatrophane 4: A Comparative Guide to P-glycoprotein Inhibition

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Compound of Interest

Compound Name: Jatrophane 4

Cat. No.: B1151736

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A deep dive into the P-glycoprotein inhibitory effects of **Jatrophane 4** (euphodendroidin D) reveals its significant potential as a potent modulator of multidrug resistance. This guide provides a comprehensive comparison with established P-glycoprotein (P-gp) inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

P-glycoprotein, a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and reducing their intracellular concentration. The development of effective P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of cancer therapies. Jatrophane diterpenes, a class of natural products, have emerged as promising P-gp inhibitors. This guide focuses on **Jatrophane 4**, also known as euphodendroidin D, and compares its inhibitory activity against well-known P-gp modulators.

Quantitative Comparison of P-glycoprotein Inhibitors

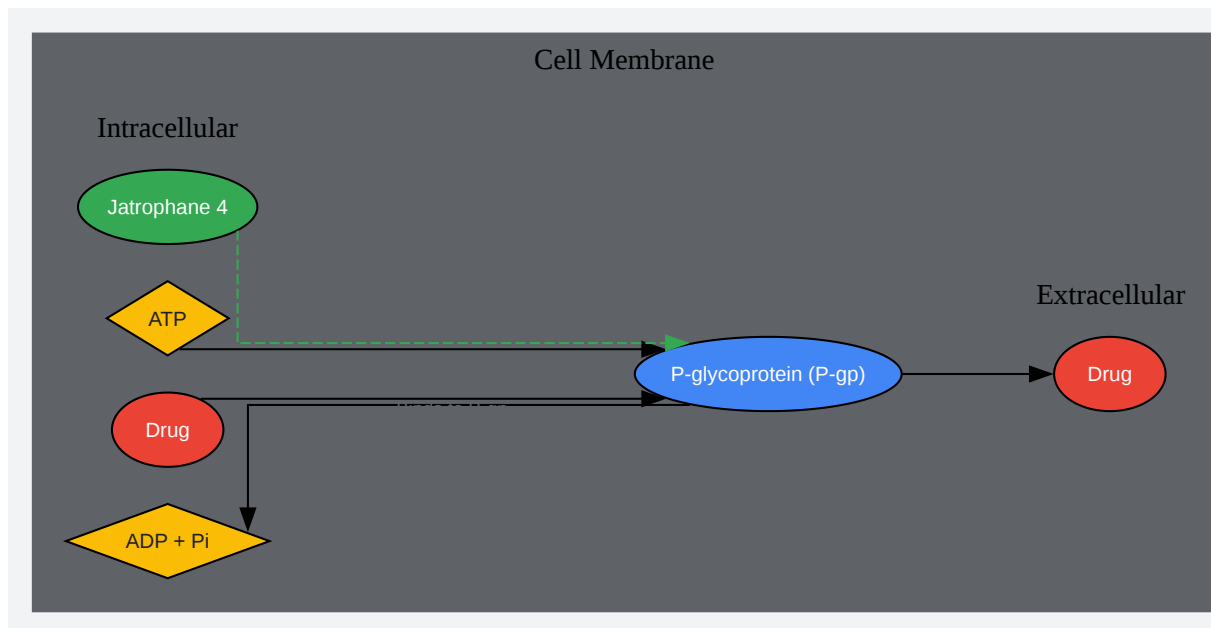
The inhibitory potency of various compounds against P-glycoprotein is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (K_i). The table below summarizes the available data for **Jatrophane 4** and other prominent P-gp inhibitors.

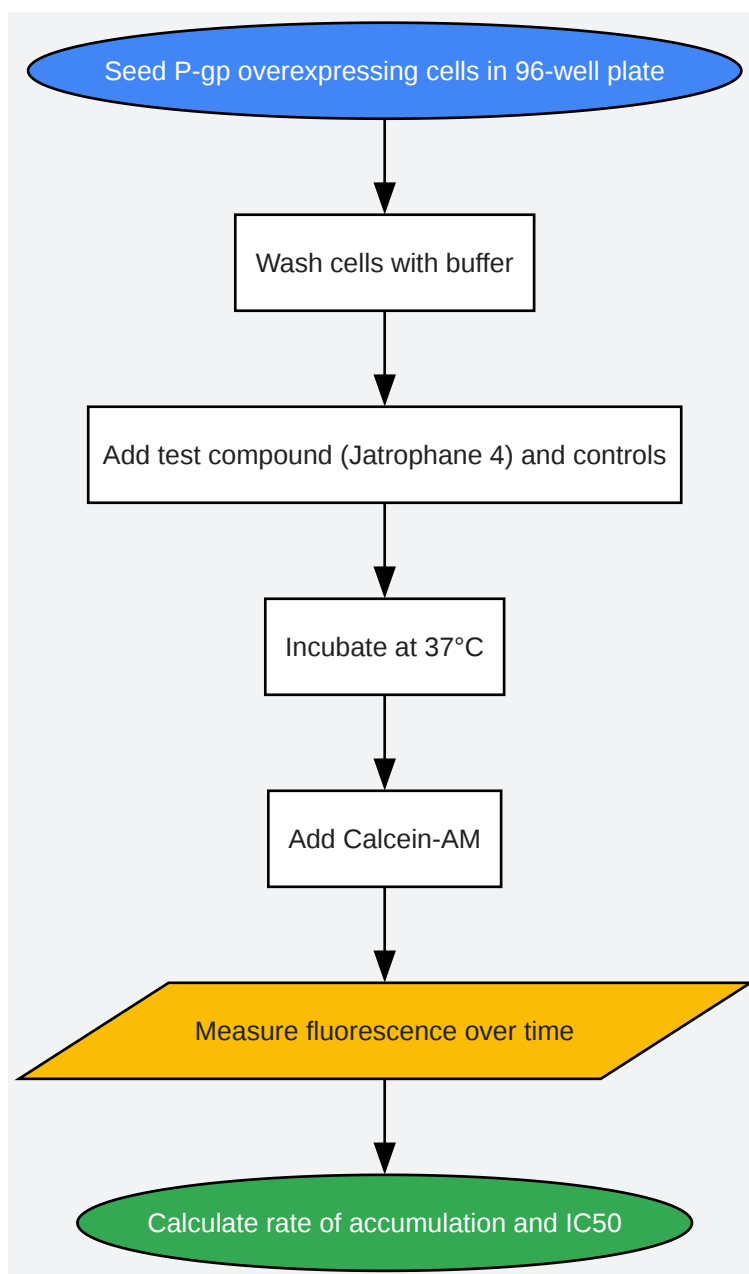
Compound	Type	Assay Method	Substrate	Cell Line / System	Potency (IC50 / Ki)	Reference
Jatrophane 4 (euphodendroidin D)	Natural Product (Jatrophane)	Daunomycin Transport Assay	Daunomycin	-	~2x more potent than CsA	[1][2]
Euphosorophane A	Natural Product (Jatrophane)	Doxorubicin Transport Assay	Doxorubicin	MCF-7/ADR	Ki = 0.49-0.50 μ M (Competitive)	[3]
Epieuphoscopin B	Natural Product (Jatrophane)	Mitoxantrone Efflux Assay	Mitoxantrone	MDR1-transfected cells	IC50 = 1.71 μ M	[4]
Verapamil	Synthetic (First-Generation)	Rhodamine 123 Accumulation	Rhodamine 123	MCF7R	IC50 = 3.0 μ M	
Cyclosporin A (CsA)	Natural Product (First-Generation)	Mitoxantrone Efflux Assay	Mitoxantrone	MDR1-transfected cells	IC50 = 3.37 μ M	[4]
Tariquidar (XR9576)	Synthetic (Third-Generation)	P-gp ATPase Activity	-	-	Kd = 5.1 nM	

Note: The potency of **Jatrophane 4** (euphodendroidin D) is expressed relative to Cyclosporin A due to the absence of a specific IC50 value in the available literature. Based on the data for Epieuphoscopin B, another jatrophane that is also twice as potent as Cyclosporin A, the estimated IC50 for euphodendroidin D would be in the low micromolar range.

Mechanism of P-glycoprotein Mediated Efflux and Inhibition

P-glycoprotein functions as an ATP-dependent efflux pump embedded in the cell membrane. It recognizes a broad range of hydrophobic substrates within the lipid bilayer and transports them out of the cell, a process fueled by ATP hydrolysis at its nucleotide-binding domains (NBDs). P-gp inhibitors can interfere with this process through several mechanisms, including competitive binding to the substrate-binding site, allosteric modulation of the transporter, or by affecting the ATPase activity that powers the pump. Jatrophone diterpenes, like Euphosphorophane A, have been shown to act as competitive inhibitors, directly competing with chemotherapeutic drugs for the same binding pocket on P-gp.[3]





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